3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

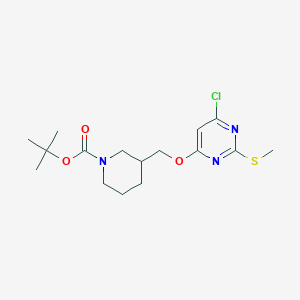

3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a tert-butyl-protected piperidine derivative featuring a pyrimidine ring substituted with a chlorine atom at position 6 and a methylsulfanyl group at position 2. The compound’s structure includes an oxymethyl linker bridging the pyrimidine and piperidine moieties. This design is common in medicinal chemistry for optimizing pharmacokinetic properties, as the tert-butyl carbamate (Boc) group enhances stability during synthesis and modulates solubility .

The compound’s molecular formula is inferred as C₁₆H₂₃ClN₃O₃S (based on structural analogs in and ), with a molecular weight of approximately 357–360 g/mol. Its synthesis likely involves nucleophilic substitution or coupling reactions between functionalized pyrimidine and piperidine intermediates, followed by Boc protection .

Properties

IUPAC Name |

tert-butyl 3-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O3S/c1-16(2,3)23-15(21)20-7-5-6-11(9-20)10-22-13-8-12(17)18-14(19-13)24-4/h8,11H,5-7,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWPMBZSRQXUHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)COC2=CC(=NC(=N2)SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is to start with 6-chloro-2-methylsulfanyl-pyrimidin-4-ol, which undergoes a reaction with piperidine-1-carboxylic acid tert-butyl ester under suitable conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The chloro group can be oxidized to form a chloro derivative.

Reduction: : The pyrimidinyl ring can be reduced to form different derivatives.

Substitution: : The methylsulfanyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include chlorinated derivatives, reduced pyrimidinyl compounds, and various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural features allow it to interact with biological targets, making it useful in drug discovery.

Medicine

In the medical field, this compound has potential applications in the development of new therapeutic agents. Its ability to modulate biological pathways can be harnessed to create drugs for various diseases.

Industry

In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the tert-butyl piperidine-carboxylate core but differ in substituents on the pyrimidine ring, linker groups, or substitution patterns. Key analogs and their distinguishing features are summarized below:

Structural and Functional Insights

- Substituent Position and Electronic Effects: The target compound’s 6-chloro and 2-methylsulfanyl groups on the pyrimidine ring create electron-withdrawing and electron-donating effects, respectively, influencing reactivity in cross-coupling reactions .

- Linker Modifications: Replacing the oxymethyl group with an amino linker () enhances hydrogen-bonding capacity, critical for target engagement in enzyme inhibition . Sulfanylmethyl linkers () increase lipophilicity but may reduce synthetic yield due to sulfur oxidation risks .

- Chiral pyrrolidine analogs () demonstrate enantiomer-dependent biological activity, underscoring the importance of stereochemistry in drug design .

Biological Activity

3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

Antitumor Activity

Research indicates that compounds with similar piperidine and pyrimidine structures exhibit significant antitumor properties. For instance, derivatives containing a piperidine moiety have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, studies have demonstrated that modifications in the substituents on the piperidine ring can enhance cytotoxicity against specific cancer cell lines.

Antimicrobial Activity

Compounds related to 3-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yloxymethyl)-piperidine-1-carboxylic acid have also displayed antimicrobial properties. For example, derivatives have shown activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the chloro and methylsulfanyl groups appears to contribute positively to this activity.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Piperidine Ring : Known for various pharmacological effects, including analgesic and antidepressant activities.

- Pyrimidine Moiety : Contributes to the compound's ability to interact with biological targets such as enzymes and receptors.

- Chloro and Methylsulfanyl Substituents : These groups are critical for enhancing lipophilicity and biological interaction.

Case Studies

- Antitumor Efficacy : A study investigated the effects of similar piperidine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxic effects compared to their unsubstituted counterparts. The combination of these compounds with conventional chemotherapy agents like doxorubicin showed a synergistic effect, suggesting potential for combination therapies in clinical settings .

- Antimicrobial Testing : In another study, derivatives were screened for antimicrobial activity against various pathogens. The results demonstrated moderate to strong inhibition against Salmonella typhi and Bacillus subtilis, highlighting the potential of these compounds as therapeutic agents for bacterial infections .

Data Tables

| Biological Activity | Compound Structure | IC50 Values (µM) | Target Organism/Cell Line |

|---|---|---|---|

| Antitumor | Piperidine Derivative | 5.0 | MCF-7 |

| Antimicrobial | Sulfonamide Derivative | 10.0 | E. coli |

| Enzyme Inhibition | Piperidine Compound | 0.5 | Acetylcholinesterase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.